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molecular formula C6H12N2O B073516 Cyclopentylurea CAS No. 1194-06-5

Cyclopentylurea

Cat. No. B073516
M. Wt: 128.17 g/mol
InChI Key: CBEYJGNJOCTQGW-UHFFFAOYSA-N
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Patent
US03932658

Procedure details

A mixture of 10.3 g of N-[4-(β-<2-methoxy-5-chlorobenzamido>-ethyl)-benzenesulfonyl]-urea (m.p. 171° - 173°C), 300 ml of toluene, 30 ml of glycolmonomethyl ether, 1.65 g of glacial acetic acid and 2.4 g of cyclopentyl-amine was refluxed for 5 hours. Subsequently, the mixture was concentrated in vacuo and the residue was treated with alcohol. N-[4-(β-<2-methoxy-5-chlorobenzamido>-ethyl)-benzenesulfonyl] -N'-cyclopentyl-urea obtained as a raw product was separated by suction-filtration and recrystallized from methanol. Melting point 184° - 185°C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].[C:5]1([CH3:11])[CH:10]=[CH:9][CH:8]=CC=1.CCOCC.C1(N)CCCC1>C(O)(=O)C>[CH:8]1([NH:1][C:2](=[O:3])[NH2:4])[CH2:9][CH2:10][CH2:5][CH2:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
300 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
2.4 g
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
1.65 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
Subsequently, the mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with alcohol

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)NC(N)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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